molecular formula C16H16N4O8S B15338577 Cefuroxime-d3

Cefuroxime-d3

Cat. No.: B15338577
M. Wt: 427.4 g/mol
InChI Key: JFPVXVDWJQMJEE-RULOFTGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of cefuroxime-d3 involves the incorporation of deuterium atoms into the cefuroxime molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The preparation of this compound can be summarized in the following steps:

Chemical Reactions Analysis

Cefuroxime-d3, like cefuroxime, undergoes various chemical reactions, including:

Mechanism of Action

Cefuroxime-d3, like cefuroxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Cefuroxime-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

This compound’s uniqueness lies in its use as an analytical standard, which is not a common feature among other cephalosporins.

Properties

Molecular Formula

C16H16N4O8S

Molecular Weight

427.4 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1/i1D3

InChI Key

JFPVXVDWJQMJEE-RULOFTGVSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.